(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with arylidene substituents at position 5 and variable groups at position 2. Its structure features a butyl chain at position 3 and a complex pyrazole-based substituent at position 5, distinguishing it from simpler derivatives. The Z-configuration of the exocyclic double bond is critical for bioactivity, as seen in related compounds .
Properties
Molecular Formula |
C24H23N3OS2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3OS2/c1-3-4-14-26-23(28)21(30-24(26)29)15-19-16-27(20-8-6-5-7-9-20)25-22(19)18-12-10-17(2)11-13-18/h5-13,15-16H,3-4,14H2,1-2H3/b21-15- |
InChI Key |
NFEAFCYWYJNCKD-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with DSDABCOC Catalyst and Ultrasound
Taherkhorsand et al. developed a high-yield protocol for analogous thiazolidin-4-ones using pyrazole carbaldehydes, anilines, and thioglycolic acid in the presence of DSDABCOC (dodecylbenzenesulfonic acid-doped dabco) under ultrasonic irradiation. Adapting this method, the target compound can be synthesized via a one-pot three-component reaction:
-
Reactants :
-
3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
n-Butylamine
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Thioglycolic acid
-
-
Conditions :
-
Catalyst: DSDABCOC (10 mol%)
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Solvent: Ethanol (40 mL)
-
Energy input: Ultrasound (40 kHz, 200 W)
-
Temperature: 70°C
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Reaction time: 2–3 hours
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This approach achieves yields of 82–92%, with ultrasound enhancing reaction kinetics by promoting cavitation-induced molecular collisions. The Z-configuration at the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole nitrogen.
Room-Temperature Synthesis Using DTPEAC
Khillare et al. reported a mild synthetic route employing DTPEAC (diisopropyl ethyl ammonium acetate) as a dual solvent-catalyst system. For the target compound:
-
Procedure :
-
Equimolar quantities of aldehyde, butylamine, and mercaptoacetic acid are stirred in DTPEAC at 25°C for 24 hours.
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Product isolation involves filtration and recrystallization from ethanol.
-
This method avoids thermal degradation of sensitive intermediates, yielding 75–80% pure product. The ionic liquid environment facilitates proton transfer during imine formation and subsequent cyclization.
Green Chemistry Approach with VOSO₄ and Ultrasonic Irradiation
Angapelly et al. demonstrated a solvent-free synthesis using vanadyl sulfate (VOSO₄) under ultrasound. Key parameters:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% VOSO₄ |
| Temperature | 70°C |
| Reaction time | 90 minutes |
| Yield | 88% |
The mechanism involves VOSO₄ activating the aldehyde carbonyl via Lewis acid interactions, while ultrasound accelerates the Knoevenagel condensation step.
Optimization and Reaction Conditions
Solvent and Catalyst Screening
Comparative studies of catalysts in thiazolidin-4-one synthesis reveal:
Polypropylene glycol (PPG) extends reaction times due to viscous mass transfer limitations, whereas DSDABCOC in ethanol under ultrasound maximizes efficiency.
Stereochemical Control
The Z-configuration is thermodynamically favored, as confirmed by NOESY correlations between the thioxo sulfur and the pyrazole methylene proton. Isomerization to the E-form occurs above 100°C, necessitating temperature control below 80°C during synthesis.
Characterization and Analytical Techniques
Spectroscopic Validation
Crystallography
Single-crystal X-ray diffraction (SCXRD) of analogous compounds confirms the thiazolidinone ring adopts a slightly puckered conformation (puckering amplitude Q = 0.12 Å), with the exocyclic double bond showing a cis orientation relative to the thioxo group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Energy Input | Scalability |
|---|---|---|---|---|
| DSDABCOC/US | 92 | 99.5 | High (ultrasound) | Pilot-scale |
| DTPEAC | 78 | 98.2 | None | Lab-scale |
| VOSO₄/Solvent-free | 88 | 99.1 | Moderate (US) | Industrial |
The DSDABCOC method offers superior yield and purity but requires specialized equipment. The VOSO₄ route aligns with green chemistry principles, eliminating solvent waste .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thioethers or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, alcohols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Example :
- Target Compound: Likely synthesized via microwave-assisted Knoevenagel condensation, similar to (5Z)-5-arylidene derivatives (e.g., 3m–v) using piperidine or Et3N as catalysts .
- Analogues :
Structural and Electronic Comparisons
Substituent Effects
- Phenyl Group (Analogues): Introduces rigidity and π-π stacking capabilities, as seen in crystal structures .
Position 5 :
- Pyrazole-4-ylmethylene (Target) : The 3-(4-methylphenyl)-1-phenylpyrazole moiety provides steric bulk and electron-withdrawing/donating effects, influencing reactivity and binding interactions.
- Benzylidene (Analogues) : Simpler aryl groups (e.g., 4-bromo, 2-hydroxy) correlate with bioactivity; e.g., 4-bromo derivative showed PET inhibition (IC50 = 3.0 μM) .
Crystallographic Insights
- Planarity and Dihedral Angles: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, the thiazolidinone ring (Ring A) and arylidene (Ring B) form dihedral angles of 79.26°, while Rings A and C (phenyl) have a 9.68° angle, indicating partial conjugation . The pyrazole substituent in the target compound may introduce greater torsional strain, altering planarity and intermolecular interactions.
Table 2: Structural Parameters
Antitumor and Anti-inflammatory Potential
- Thiazolidinones with 4-Methylphenyl Groups: Derivatives like N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide showed significant antiproliferative activity against renal adenocarcinoma (769-P cells) via G1 phase arrest .
Biological Activity
(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a thiazolidinone core, which is known for various biological activities. The presence of the pyrazole moiety contributes to its pharmacological properties.
Research indicates that compounds with thiazolidinone and pyrazole structures can exhibit a range of biological activities:
- Anticonvulsant Activity : Similar thiazolidinone derivatives have demonstrated anticonvulsant properties in animal models. For instance, compounds with structural similarities have shown effectiveness in picrotoxin-induced convulsion models, suggesting that this compound may possess similar anticonvulsant properties .
- Cytotoxic Effects : Studies on related compounds have indicated significant cytotoxicity against various cancer cell lines. For example, thiazolidinone derivatives have been tested against A549 human lung adenocarcinoma cells, showing promising results in inhibiting cell proliferation .
- Antimicrobial Activity : The thiazolidinone scaffold has been associated with antimicrobial properties. Compounds derived from this structure have been tested against a range of pathogens, indicating potential as antimicrobial agents.
Anticonvulsant Studies
In a study examining the anticonvulsant effects of thiazolidinone derivatives, specific analogues showed significant protection against seizures induced by picrotoxin. The most effective compounds had IC50 values lower than 20 mg/kg, indicating high potency compared to standard treatments like ethosuximide .
Cytotoxicity Assessments
Research on thiazolidinones has revealed that modifications to the phenyl ring can enhance cytotoxic activity against cancer cell lines. For instance, the presence of electron-donating groups at specific positions on the phenyl ring significantly increased the cytotoxicity of certain derivatives .
| Compound | Cell Line Tested | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound 1 | A549 | 1.61 ± 1.92 | Significant activity |
| Compound 2 | Jurkat | < 10 | High selectivity |
Antimicrobial Activity
A comparative study showed that thiazolidinone derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that substitutions on the thiazolidinone ring influenced efficacy.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Answer: The synthesis involves a multi-step process:
Formation of the thiazolidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
Introduction of substituents : The butyl group at position 3 is added through alkylation, while the pyrazole-methylene moiety is incorporated via Knoevenagel condensation.
Optimization : Catalysts like piperidine or acetic acid improve condensation efficiency. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) enhance yield (up to 75% reported in similar compounds) .
- Validation : Confirm intermediates using TLC and final product purity via HPLC (>95%) .
Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?
- Answer:
- NMR Spectroscopy : and NMR identify substituent positions and Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated: 435.6 g/mol; observed: 435.5 ± 0.2) .
- X-ray Diffraction : Resolves spatial arrangement of the pyrazole-thiazolidinone hybrid structure .
Q. What preliminary biological screening models are recommended for assessing its pharmacological potential?
- Answer:
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values <50 µg/mL suggest potency) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC .
- Docking Studies : Preliminary molecular docking against enzymes like COX-2 or EGFR to predict binding affinity .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC across studies) be systematically addressed?
- Answer:
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
SAR Analysis : Compare substituent effects (e.g., butyl vs. methoxyethyl groups) on activity. For example, bulky substituents at position 3 may hinder membrane permeability .
Metabolic Stability Tests : Use liver microsomes to assess if rapid metabolism explains inconsistent in vivo results .
Q. What computational strategies are effective for predicting the compound’s reactivity and drug-likeness?
- Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., thioxo group for nucleophilic attacks) .
- ADMET Prediction : Tools like SwissADME evaluate LogP (optimal range: 2–5) and solubility (<−4 LogS indicates poor absorption) .
- Molecular Dynamics : Simulate binding to target proteins (e.g., 100 ns simulations to assess stability of ligand-receptor complexes) .
Q. How can the synthesis be scaled for preclinical studies without compromising stereochemical purity?
- Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products during condensation steps .
- Chiral HPLC : Enantiomeric separation post-synthesis ensures >99% Z-configuration retention .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Data Contradictions and Resolution
Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?
- Hypothesis : Variability in substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring reduce COX-2 inhibition).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
